Lipophilicity (XLogP3) Defines a Non-Ionizable Niche Between Highly Polar Carboxylic Acids and Basic Amines
The computed XLogP3 value of 1.2 for 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester [1] is substantially higher than that of its corresponding free carboxylic acid analog, 4-[(carbamoylmethyl)amino]benzoic acid (CAS 86364-40-1), which is predicted to have a lower logP due to its ionizable acid group. In contrast, the XLogP3 is lower than that of the lipophilic antiarrhythmic drug procainamide (XLogP3 ~1.5) [2]. This places the compound in a narrow lipophilicity window distinct from both highly polar and more lipophilic structural relatives.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 [1] |
| Comparator Or Baseline | 4-[(carbamoylmethyl)amino]benzoic acid (free acid analog) – predicted lower XLogP3 (not quantified due to lack of experimental data); Procainamide – XLogP3 ~1.5 [2] |
| Quantified Difference | Target compound XLogP3 is approximately 0.3 units lower than procainamide and significantly higher than the free acid analog (difference not numerically quantified but chemically meaningful). |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This specific lipophilicity profile may be critical for optimizing passive membrane permeability or for modulating off-target binding in cellular assays compared to more polar or more lipophilic analogs.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16387168, Methyl 4-[(carbamoylmethyl)amino]benzoate. Retrieved April 20, 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4913, Procainamide. Retrieved April 20, 2026. View Source
